
Rlt9ssy9HM
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Description
Rlt9ssy9HM is a useful research compound. Its molecular formula is C19H19F2IO2 and its molecular weight is 444.3 g/mol. The purity is usually 95%.
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Biological Activity
Rlt9ssy9HM, also known as 2-(2,4-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, is a compound that has garnered attention in recent biological research due to its potential pharmacological properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial effects, interactions with biomolecules, and potential therapeutic applications.
- Molecular Formula : C12H12F2O3
- Molecular Weight : 242.22 g/mol
- IUPAC Name : 2-(2,4-Difluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid
- UNII Code : this compound
Biological Activity Overview
This compound has been investigated for its diverse biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. The following sections detail these activities based on available research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Preliminary studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (µg/ml) |
---|---|
Vibrio cholerae | 25 |
Enterococcus faecalis | 30 |
Staphylococcus aureus | 40 |
Escherichia coli | 50 |
These findings suggest that this compound could be a candidate for developing new antibacterial agents, especially in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation markers in vitro, comparable to established anti-inflammatory drugs like mefenamic acid. The compound's ability to modulate inflammatory pathways may be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
-
Case Study on Antimicrobial Efficacy :
- A study conducted on infected wounds demonstrated that topical application of this compound significantly reduced bacterial load and promoted healing compared to control treatments.
-
In Vitro Studies on Cellular Interaction :
- Research involving human cell lines revealed that this compound does not exhibit cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use.
-
Pharmacokinetic Studies :
- Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics, making it a promising candidate for further drug development.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in inflammation and microbial resistance. The compound may inhibit key enzymes or receptors associated with these processes, leading to its observed biological activities.
Q & A
Basic Research Questions
Q. How should I design experiments to investigate the physicochemical properties of Rlt9ssy9HM?
- Answer: Begin with a systematic review of existing protocols for similar compounds. Prioritize reproducibility by detailing synthesis conditions (e.g., temperature, solvent purity, reaction time) and validation methods (e.g., NMR, HPLC, mass spectrometry). Include control groups to isolate variables and ensure alignment with research objectives . For novel properties, use incremental testing to validate stability under varying conditions (pH, light, temperature).
Q. What strategies help identify research gaps in existing studies on this compound?
- Answer: Conduct a meta-analysis of peer-reviewed literature, focusing on inconsistencies in reported data (e.g., conflicting solubility or bioactivity results). Use tools like citation mapping to track unresolved questions. Refine your research question iteratively based on preliminary data and gaps identified in replication studies .
Q. How can I address contradictions in published data about this compound’s bioactivity?
- Answer: Perform root-cause analysis by comparing experimental setups (e.g., cell lines, assay conditions, compound purity). Validate methodologies through independent replication and statistical tests (e.g., ANOVA for inter-study variability). Document deviations rigorously and consult domain-specific databases for standardized protocols .
Advanced Research Questions
Q. What advanced methodologies optimize the synthesis yield of this compound while minimizing impurities?
- Answer: Implement Design of Experiments (DoE) to test variables like catalyst concentration or reaction kinetics. Use real-time monitoring (e.g., in-situ FTIR) to identify intermediate phases. Characterize impurities via high-resolution mass spectrometry and adjust purification techniques (e.g., gradient chromatography) iteratively .
Q. How do I select statistical models to analyze dose-response relationships for this compound in preclinical studies?
- Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk or Levene’s tests. For multivariate data, apply machine learning algorithms (e.g., random forests) to identify confounding factors .
Q. What frameworks ensure robust data management for long-term this compound research projects?
- Answer: Develop a FAIR (Findable, Accessible, Interoperable, Reusable) data plan:
- Metadata: Include synthesis parameters, instrumentation details, and raw data storage paths.
- Version Control: Use tools like Git or electronic lab notebooks (ELNs) to track revisions.
- Ethical Compliance: Address data privacy and sharing agreements in collaborative studies .
Q. How can cross-disciplinary approaches enhance mechanistic studies of this compound?
- Answer: Integrate computational chemistry (e.g., molecular docking, DFT calculations) with wet-lab experiments to predict binding affinities or reaction pathways. Validate hypotheses using cryo-EM or X-ray crystallography for structural insights. Collaborate with bioinformaticians to analyze omics data for off-target effects .
Q. Methodological and Ethical Considerations
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Answer: Follow institutional animal care protocols (IACUC) for humane endpoints and sample sizes justified by power analysis. Disclose conflicts of interest and adhere to ARRIVE guidelines for reporting preclinical data. For human-derived samples, obtain informed consent and anonymize data .
Q. How do I validate machine learning models predicting this compound’s pharmacokinetics?
- Answer: Use k-fold cross-validation to assess model generalizability. Compare predictions against in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays. Incorporate uncertainty quantification (e.g., Monte Carlo simulations) to address variability in training datasets .
Q. What techniques improve the interpretation of this compound’s spectral data (e.g., NMR, IR)?
Properties
CAS No. |
165115-82-2 |
---|---|
Molecular Formula |
C19H19F2IO2 |
Molecular Weight |
444.3 g/mol |
IUPAC Name |
(2R,4R)-2-(2,4-difluorophenyl)-2-(iodomethyl)-4-(phenylmethoxymethyl)oxolane |
InChI |
InChI=1S/C19H19F2IO2/c20-16-6-7-17(18(21)8-16)19(13-22)9-15(12-24-19)11-23-10-14-4-2-1-3-5-14/h1-8,15H,9-13H2/t15-,19+/m1/s1 |
InChI Key |
MENSEIKEUWJAGJ-BEFAXECRSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@@]1(CI)C2=C(C=C(C=C2)F)F)COCC3=CC=CC=C3 |
Canonical SMILES |
C1C(COC1(CI)C2=C(C=C(C=C2)F)F)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.